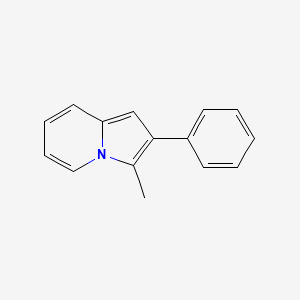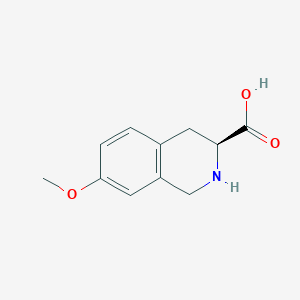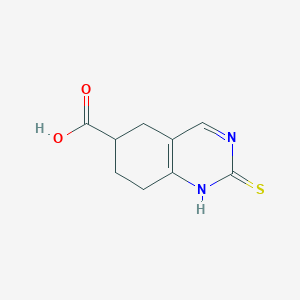
5-Nitroindoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitroindoline-2-carboxylic acid: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 5-Nitroindoline-2-carboxylic acid typically involves a multi-step synthesis process. One common method includes the condensation reaction between p-nitrophenylhydrazine hydrochloride and ethyl pyruvate to obtain hydrazone. This is followed by a cyclizing reaction on Fischer’s indole in a benzene solvent with polyphosphoric acid as a catalyst to obtain 5-nitroindole-2-ethyl carboxylate. The final steps involve alkaline hydrolysis and acidification with hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for higher yields and purity. The process involves the same key steps: condensation, cyclization, hydrolysis, and acidification, but with adjustments in reaction conditions and scaling up of the quantities of reagents used .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Nitroindoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted indoline-2-carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Nitroindoline-2-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its derivatives are explored for their potential as catalysts and ligands in various chemical reactions .
Biology and Medicine: The compound and its derivatives have shown promise in biological applications, including as antiviral, anticancer, and antimicrobial agents. They are being studied for their potential to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its role as an intermediate in the synthesis of various biologically active compounds makes it valuable in pharmaceutical manufacturing .
Wirkmechanismus
The mechanism of action of 5-Nitroindoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes such as HIV-1 integrase by chelating with metal ions at the active site, thereby preventing the integration of viral DNA into the host genome . The compound’s nitro group can also undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
- 5-Nitroindole-2-carboxylic acid
- 6-Nitroindoline-2-carboxylic acid
- Indoline-2-carboxylic acid
Comparison: 5-Nitroindoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesThe presence of the nitro group at the 5-position in this compound makes it more reactive in certain chemical reactions, such as reductions and substitutions .
Eigenschaften
CAS-Nummer |
428861-44-3 |
|---|---|
Molekularformel |
C9H8N2O4 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
5-nitro-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O4/c12-9(13)8-4-5-3-6(11(14)15)1-2-7(5)10-8/h1-3,8,10H,4H2,(H,12,13) |
InChI-Schlüssel |
LRHKNVILAWKWCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11893782.png)
![3-[(1-Hydroxypentan-3-yl)amino]-1lambda-thietane-1,1-dione](/img/structure/B11893783.png)
![2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11893784.png)




![N,N,1-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11893824.png)

![1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11893836.png)

![1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethan-1-one](/img/structure/B11893851.png)

